Opipramol Opipramol 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol is a dibenzoazepine.
Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.
A tricyclic antidepressant with actions similar to AMITRIPTYLINE.
Brand Name: Vulcanchem
CAS No.: 315-72-0
VCID: VC20768931
InChI: InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Molecular Formula: C23H29N3O
Molecular Weight: 363.5 g/mol

Opipramol

CAS No.: 315-72-0

VCID: VC20768931

Molecular Formula: C23H29N3O

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Opipramol - 315-72-0

Description

Opipramol is a medication primarily used to treat general anxiety and somatoform disorders. It is classified as an atypical anxiolytic and antidepressant drug, chemically similar to tricyclic antidepressants but lacking their typical reuptake-inhibiting properties . Opipramol is widely prescribed in Europe, particularly in Germany, under brand names such as Insidon .

Pharmacodynamics

Opipramol acts as a high-affinity sigma receptor agonist, particularly for the σ1 subtype, with a Ki value ranging from 0.2 to 50 nM in rodent models . It also binds to σ2 receptors, albeit with lower affinity (Ki = 110 nM) . Additionally, opipramol is a potent antagonist of the histamine H1 receptor (Ki = 6.03 nM), which accounts for its sedative effects . It also exhibits moderate affinity for dopamine D2 and serotonin 5-HT2 receptors .

Receptor SiteKi (nM)SpeciesReference
σ10.2–50Rodent
σ2110ND
H16.03Human
D2120–300Rat
5-HT2A120?

Therapeutic Uses

Opipramol is primarily used for treating generalized anxiety disorder (GAD) and has shown efficacy superior to placebo in clinical trials . It is also studied for its potential in treating other psychiatric conditions, including depression and psychosomatic disorders . In some cases, opipramol has been combined with other drugs, like baclofen, to enhance its therapeutic effects, particularly in reducing substance use disorder-related cravings .

Clinical Trials and Research Findings

In a notable clinical trial, opipramol demonstrated significant anxiolytic efficacy compared to placebo in patients with GAD. The trial involved 307 outpatients who received either opipramol (200 mg/day), alprazolam (2 mg/day), or placebo for 28 days. Both active treatments showed higher efficacy than placebo, with opipramol achieving a global improvement rate of 63% .

Another study explored the combination of opipramol with baclofen to alleviate symptoms of depression and anxiety during substance withdrawal. This combination showed promise in improving treatment outcomes for individuals not responding to opipramol alone .

Safety and Tolerability

CAS No. 315-72-0
Product Name Opipramol
Molecular Formula C23H29N3O
Molecular Weight 363.5 g/mol
IUPAC Name 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Standard InChIKey YNZFUWZUGRBMHL-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Canonical SMILES C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Melting Point 100.5 °C
Related CAS 909-39-7 (hydrochloride)
Synonyms 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol; N-[3-[4-(2-hydroxyethyl)piperazino]propyl]iminostilbene;
Reference DIMDI Drug Product Information: Opipramol AbZ film-coated tablets
PubChem Compound 9417
Last Modified Sep 18 2023

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